An In-Depth Technical Guide to endo-BCN-NHS Carbonate: A Versatile Tool for Bioconjugation and Drug Development
An In-Depth Technical Guide to endo-BCN-NHS Carbonate: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endo-bicyclo[6.1.0]nonyne-N-hydroxysuccinimidyl carbonate (endo-BCN-NHS carbonate) has emerged as a pivotal heterobifunctional crosslinker in the field of bioconjugation and drug development. Its unique architecture, featuring a strained alkyne (BCN) for copper-free click chemistry and an N-hydroxysuccinimidyl (NHS) carbonate for amine conjugation, offers a robust and versatile platform for the precise engineering of complex biomolecular architectures. This guide provides a comprehensive overview of endo-BCN-NHS carbonate, including its core properties, detailed experimental protocols for its application in antibody-drug conjugation and hydrogel formation, and a summary of its key quantitative data.
Introduction
Endo-BCN-NHS carbonate is a chemical reagent that facilitates the covalent linkage of biomolecules.[1] It is particularly valuable in the development of targeted therapeutics, diagnostic probes, and advanced biomaterials.[2] The molecule's utility stems from its two distinct reactive moieties:
-
N-Hydroxysuccinimidyl (NHS) Carbonate: This functional group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues in proteins, to form stable carbamate (B1207046) bonds.[3]
-
Endo-Bicyclo[6.1.0]nonyne (endo-BCN): A strained cyclooctyne (B158145) that readily participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry.[1] This reaction is highly specific and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes. The endo isomer of BCN is noted to be slightly more reactive than the exo isomer.[4]
This dual functionality allows for a two-step conjugation strategy, providing precise control over the labeling and assembly of biomolecules.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties and typical specifications for endo-BCN-NHS carbonate is provided in the table below. These values are compiled from various commercial suppliers and should be considered as representative.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₇NO₅ | [5] |
| Molecular Weight | 291.30 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% (typically >97% by NMR) | [2][5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [] |
| Storage Conditions | -20°C, desiccated, protected from light | [2][8] |
Reaction Mechanisms and Kinetics
The utility of endo-BCN-NHS carbonate lies in its two orthogonal reaction capabilities.
Amine Conjugation via NHS Carbonate
The NHS carbonate group reacts with primary amines (e.g., lysine residues on proteins) in a nucleophilic acyl substitution reaction. This reaction is typically carried out in a slightly basic buffer (pH 7.5-8.5) to ensure the amine is deprotonated and thus more nucleophilic. The reaction results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS).
Copper-Free Click Chemistry via endo-BCN
The endo-BCN moiety reacts with azide-functionalized molecules through a [3+2] cycloaddition, a type of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. The second-order rate constant for the reaction of endo-BCN with benzyl (B1604629) azide (B81097) has been reported to be approximately 0.29 M⁻¹s⁻¹.[4]
Experimental Protocols
The following sections provide detailed methodologies for key applications of endo-BCN-NHS carbonate.
Antibody Labeling for Antibody-Drug Conjugate (ADC) Development
This protocol describes the labeling of a monoclonal antibody (mAb) with endo-BCN-NHS carbonate to introduce a bioorthogonal handle for subsequent drug conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing stabilizers like glycine (B1666218) or Tris.
-
endo-BCN-NHS carbonate
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer (pH 8.5)
-
PD-10 desalting columns or equivalent size-exclusion chromatography system
-
Reaction tubes
-
Spectrophotometer
Protocol:
-
Antibody Preparation:
-
If necessary, buffer exchange the mAb into a conjugation-compatible buffer (e.g., 1X PBS, pH 7.4) to remove any interfering substances.
-
Adjust the mAb concentration to 2-5 mg/mL.
-
-
endo-BCN-NHS Carbonate Stock Solution Preparation:
-
Immediately before use, dissolve endo-BCN-NHS carbonate in anhydrous DMSO to a concentration of 10 mM.
-
-
Antibody Conjugation:
-
Add 1 M sodium bicarbonate buffer to the mAb solution to achieve a final concentration of 100 mM.
-
Add the desired molar excess of the endo-BCN-NHS carbonate stock solution to the mAb solution. A typical starting point is a 10- to 20-fold molar excess of the reagent over the antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Purification of the BCN-labeled Antibody:
-
Remove the excess, unreacted endo-BCN-NHS carbonate and byproducts by size-exclusion chromatography using a pre-equilibrated PD-10 desalting column.
-
Elute the labeled antibody with PBS.
-
-
Characterization:
-
Determine the concentration of the labeled antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), i.e., the number of BCN molecules per antibody, can be determined using methods such as MALDI-TOF mass spectrometry or by reacting the BCN-labeled antibody with an azide-containing fluorescent probe and measuring the fluorescence.
-
Hydrogel Formation for 3D Cell Culture
This protocol outlines the formation of a hydrogel using endo-BCN-NHS carbonate-modified polymers for the encapsulation and culture of cells.[6]
Materials:
-
Amine-functionalized polymer (e.g., elastin-like protein (ELP), polyethylene (B3416737) glycol (PEG)-amine)
-
Azide-functionalized crosslinker (e.g., diazide-PEG)
-
endo-BCN-NHS carbonate
-
Anhydrous DMSO
-
Cell culture medium
-
Cells for encapsulation
Protocol:
-
Synthesis of BCN-functionalized Polymer:
-
Dissolve the amine-functionalized polymer in a suitable buffer (e.g., PBS, pH 8.0).
-
Prepare a stock solution of endo-BCN-NHS carbonate in DMSO.
-
Add the endo-BCN-NHS carbonate solution to the polymer solution with a 5- to 10-fold molar excess over the amine groups.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Purify the BCN-functionalized polymer by dialysis against deionized water, followed by lyophilization.
-
-
Hydrogel Formation:
-
Prepare a sterile, concentrated solution of the BCN-functionalized polymer in cell culture medium.
-
Prepare a sterile, concentrated solution of the azide-functionalized crosslinker in cell culture medium.
-
Resuspend the cells to be encapsulated in a small volume of the BCN-functionalized polymer solution.
-
Mix the cell-containing polymer solution with the crosslinker solution.
-
Quickly pipette the mixture into the desired culture vessel. Gelation should occur within minutes at 37°C.
-
-
Cell Culture:
-
After gelation, add cell culture medium to the hydrogel.
-
Culture the encapsulated cells under standard cell culture conditions. The hydrogel can support the in vitro culture of various cell types, including mesenchymal stem cells and endothelial cells.[6]
-
Visualizing Workflows and Pathways
Logical Workflow for Antibody-Drug Conjugation
Caption: Workflow for the two-step synthesis of an antibody-drug conjugate.
Experimental Workflow for Hydrogel Formation
Caption: Process for creating a cell-laden hydrogel for 3D cell culture.
Conclusion
Endo-BCN-NHS carbonate is a powerful and versatile tool for researchers in drug development and biomaterials science. Its dual reactivity enables the straightforward and efficient conjugation of biomolecules under mild conditions. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for the successful implementation of endo-BCN-NHS carbonate in a variety of research applications, from the construction of sophisticated antibody-drug conjugates to the fabrication of advanced 3D cell culture scaffolds. As the demand for precisely engineered biomolecular constructs continues to grow, the importance of reagents like endo-BCN-NHS carbonate in advancing biomedical research is undeniable.
References
- 1. endo-BCN-NHS carbonate - Taskcm [taskcm.com]
- 2. endo-BCN-NHS carbonate | CAS: 1426827-79-3 | AxisPharm [axispharm.com]
- 3. endo-BCN-NHS Carbonate Copper-Free Click Chemistry Reagent - Creative Biolabs [creative-biolabs.com]
- 4. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. endo-BCN-NHS carbonate, 1426827-79-3 | BroadPharm [broadpharm.com]
